4-(Clorometil)benzofenona

Descripción general

Descripción

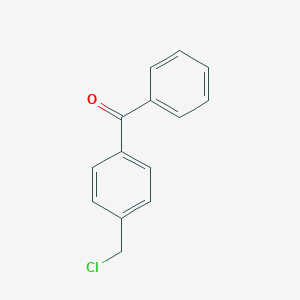

4-(Chloromethyl)benzophenone is an organic compound with the molecular formula C14H11OCl. It is a derivative of benzophenone, where a chloromethyl group is attached to the fourth position of the benzene ring. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industrial processes .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-(Chloromethyl)benzophenone is characterized by its chloromethyl group attached to a benzophenone structure. The chemical formula is , and it exhibits properties typical of aromatic ketones, such as UV absorption capabilities and reactivity with nucleophiles due to the presence of the chloromethyl group.

Pharmaceutical Applications

1. Anticancer Research

Recent studies have indicated that benzophenone derivatives, including 4-(Chloromethyl)benzophenone, exhibit potential anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. A study demonstrated that derivatives of benzophenone could significantly inhibit the growth of breast cancer cell lines by inducing cell cycle arrest and apoptosis .

2. Photoprotection in Sunscreens

4-(Chloromethyl)benzophenone is utilized as a UV filter in sunscreen formulations. It effectively absorbs UV radiation, thereby protecting skin cells from damage. Its efficacy in blocking both UVA and UVB rays has led to its inclusion in various cosmetic products aimed at preventing skin damage and aging .

Industrial Applications

1. Photoinitiators in Polymer Chemistry

In polymer chemistry, 4-(Chloromethyl)benzophenone serves as a photoinitiator for UV-curable coatings and inks. When exposed to UV light, it generates free radicals that initiate polymerization processes. This application is crucial in industries focusing on rapid curing processes for coatings on plastics and other materials .

2. Additive in Plastics

The compound is also used as an additive in plastics to enhance UV stability. By incorporating 4-(Chloromethyl)benzophenone into polymer matrices, manufacturers can improve the longevity and durability of plastic products exposed to sunlight .

Environmental Impact Studies

Research has highlighted the environmental implications of benzophenone derivatives, including 4-(Chloromethyl)benzophenone. Studies have focused on its effects on aquatic life, particularly its endocrine-disrupting potential. For instance, exposure studies on zebrafish revealed that this compound interferes with hormonal pathways, affecting gene expression related to sexual development . Such findings underscore the need for careful assessment of its environmental impact.

Toxicological Assessments

Toxicological evaluations have been conducted to understand the safety profile of 4-(Chloromethyl)benzophenone. In vitro studies indicate that while it possesses beneficial properties in certain applications, there are concerns regarding its potential toxicity at higher concentrations. The compound's effects on cellular pathways related to hormone regulation necessitate further investigation into its long-term safety .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | Anticancer agents | Induces apoptosis in cancer cells |

| Cosmetics | UV filter in sunscreens | Effective against UVA/UVB radiation |

| Polymer Chemistry | Photoinitiator | Initiates polymerization upon UV exposure |

| Environmental Studies | Endocrine disruptor | Affects hormonal pathways in aquatic species |

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of 4-(Chloromethyl)benzophenone inhibited the proliferation of MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways . This research highlights the potential for developing new anticancer therapies based on benzophenone derivatives.

Case Study 2: Environmental Toxicity

Research conducted on zebrafish exposed to varying concentrations of 4-(Chloromethyl)benzophenone revealed significant alterations in gene expression related to endocrine function. The findings suggest that this compound may pose risks to aquatic ecosystems due to its hormonal activity .

Mecanismo De Acción

Target of Action

The primary target of 4-(Chloromethyl)benzophenone is the benzylic position of aromatic compounds . The benzylic position is the carbon atom next to the aromatic ring, which is susceptible to various chemical reactions due to the resonance stabilization provided by the adjacent aromatic ring .

Mode of Action

4-(Chloromethyl)benzophenone interacts with its targets through nucleophilic substitution reactions . This process involves the replacement of a leaving group (in this case, the chlorine atom) by a nucleophile . The reaction can proceed via two pathways: SN1 or SN2, depending on the nature of the substrate . In the case of 1° benzylic halides, the reaction typically follows an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway .

Biochemical Pathways

The biochemical pathways affected by 4-(Chloromethyl)benzophenone involve the transformation of aromatic compounds . The compound’s action can lead to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Result of Action

The action of 4-(Chloromethyl)benzophenone results in the formation of new organic compounds through the substitution of the chlorine atom at the benzylic position . This can lead to the synthesis of a variety of compounds, including those with potential pharmaceutical applications .

Action Environment

The action, efficacy, and stability of 4-(Chloromethyl)benzophenone can be influenced by various environmental factors. For instance, the rate of the nucleophilic substitution reaction can be affected by the polarity of the solvent, temperature, and the presence of catalysts . Furthermore, the compound’s stability could be affected by factors such as pH, temperature, and exposure to light or oxygen.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-(Chloromethyl)benzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with benzoyl chloride, followed by chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions typically involve moderate temperatures and controlled addition of reagents to ensure high yields and purity.

Industrial Production Methods: In industrial settings, the production of 4-(Chloromethyl)benzophenone often involves large-scale batch processes. The use of continuous flow reactors has also been explored to enhance efficiency and reduce production costs. The key to successful industrial production lies in optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions: 4-(Chloromethyl)benzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form benzophenone derivatives with different functional groups.

Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents are commonly used.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products: The major products formed from these reactions include various substituted benzophenones, alcohols, and other functionalized aromatic compounds .

Comparación Con Compuestos Similares

Benzophenone: Lacks the chloromethyl group, making it less reactive in substitution reactions.

4-Methylbenzophenone: Contains a methyl group instead of a chloromethyl group, resulting in different reactivity and applications.

4-Bromobenzophenone: Substituted with a bromine atom, leading to distinct chemical properties and uses.

Uniqueness: 4-(Chloromethyl)benzophenone stands out due to its unique combination of a reactive chloromethyl group and a versatile benzophenone core. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .

Actividad Biológica

4-(Chloromethyl)benzophenone is a derivative of benzophenone that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential applications in anti-inflammatory, anticancer, and antimicrobial therapies. This article provides a comprehensive overview of the biological activity of 4-(Chloromethyl)benzophenone, including relevant research findings, case studies, and data tables.

- Molecular Formula : C14H11ClO

- Molar Mass : 228.29 g/mol

- CAS Number : 104-53-0

The biological activity of 4-(Chloromethyl)benzophenone is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. The compound exhibits potent inhibition against pro-inflammatory cytokines such as TNF-α and IL-1β, which are crucial in mediating inflammatory responses.

1. Anti-inflammatory Activity

Research has shown that 4-(Chloromethyl)benzophenone can inhibit the production of pro-inflammatory cytokines. A study indicated that it displayed significant inhibition against TNF-α (IC50 = 159 nM) and IL-1β (IC50 = 226 nM) in LPS-stimulated human peripheral blood mononuclear cells (PBMCs) .

2. Anticancer Activity

4-(Chloromethyl)benzophenone has demonstrated promising anticancer properties. In vitro studies revealed its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 0.48 |

| A-549 | 0.82 |

| SMMC-7721 | 0.26 |

| SW480 | 0.99 |

These results suggest that the compound can inhibit cell proliferation effectively across different types of cancer .

3. Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of benzophenone derivatives, including 4-(Chloromethyl)benzophenone. It has shown activity against various bacterial strains, contributing to its potential use in developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been crucial in understanding how modifications to the benzophenone scaffold can enhance biological activity. For instance, the introduction of halogen substituents at specific positions on the aromatic rings significantly influences the potency against various biological targets .

Case Study 1: Inhibition of p38 MAPK

A study focused on synthesizing N-cyclopropylbenzamide-benzophenone hybrids demonstrated that these compounds exhibited potent p38 MAPK inhibitory activity, with IC50 values as low as 0.027 μM. This suggests a strong potential for developing anti-inflammatory drugs targeting this pathway .

Case Study 2: Antimalarial Activity

Another investigation highlighted the use of benzophenone derivatives as chemical probes with antimalarial properties. One synthesized probe exhibited an IC50 value of 15 nM against Plasmodium falciparum, showcasing the versatility of benzophenones in therapeutic applications beyond traditional uses .

Propiedades

IUPAC Name |

[4-(chloromethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFOBPPTJQWHRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195406 | |

| Record name | 4-(Chloromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42728-62-1 | |

| Record name | [4-(Chloromethyl)phenyl]phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42728-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)benzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042728621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Chloromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 4-(Chloromethyl)benzophenone influence its crystal packing?

A2: 4-(Chloromethyl)benzophenone's crystal structure is stabilized by intermolecular C—H⋯π interactions. [] These interactions occur between the hydrogen atoms of one molecule and the electron-rich π-system of the benzene rings in neighboring molecules. This interaction leads to the formation of ribbon-like structures along the a-axis of the crystal lattice. [] The two benzene rings within the 4-(Chloromethyl)benzophenone molecule are not coplanar and exhibit a dihedral angle of 58.10° (8). [] This non-planar conformation likely influences the strength and directionality of the intermolecular C—H⋯π interactions and contributes to the observed crystal packing.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.